2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-11(18)8-13-15(9)16(19)14(20-13)7-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUGYDLOVNYQDO-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3Br)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3Br)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the synthesis, biological activities, and mechanisms of action associated with this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reaction of 2-bromo-6-hydroxybenzaldehyde with 4-methylbenzo[b]furan in ethanol, yielding the desired compound with good efficiency.
- Suzuki–Miyaura coupling reaction , which is often employed in industrial settings for large-scale production.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from <0.01 to 73.4 µM across multiple cell lines, indicating potent activity against human cancer cells .
- Mechanism of Action : Molecular docking simulations have revealed that the compound interacts with tubulin, a key protein involved in cell division, suggesting that it may inhibit cancer cell proliferation by disrupting microtubule dynamics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups such as bromine are essential for enhancing antimicrobial efficacy .
- Compounds with similar structures have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
Case Studies
-
Antiproliferative Studies :
A study investigated the antiproliferative activity of various benzofuran derivatives, including this compound, and found that it exhibited significantly higher potency compared to standard chemotherapeutic agents like Combretastatin-A4 across several human cancer cell lines . -
Molecular Interactions :
Molecular dynamics simulations provided insights into how the compound binds to α/β tubulin at the colchicine binding site, highlighting its potential as a lead compound for developing new anticancer drugs .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Scientific Research Applications
Synthesis of 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-bromo-6-hydroxybenzaldehyde with suitable methylene donors. One effective method includes the reaction of 2-bromo-6-hydroxybenzaldehyde with 4-methylbenzo[b]furan in ethanol, yielding the desired product with good efficiency after purification steps. The general reaction scheme can be summarized as follows:
-
Reagents :
- 2-bromo-6-hydroxybenzaldehyde
- 4-methylbenzo[b]furan
- Solvent: Ethanol
-
Procedure :
- Combine the reagents in a suitable solvent.
- Heat under reflux conditions.
- Purify the resulting compound through crystallization or chromatography.
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial activities. The structure of this compound suggests potential efficacy against various pathogens. For instance, studies have shown that benzofuran derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Potential
Recent investigations into benzofuran derivatives highlight their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzofuran core can enhance its therapeutic potential .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals suggests potential use in catalysis and as a precursor for advanced materials. The compound's structural integrity under various conditions makes it suitable for incorporation into polymer matrices and other composite materials .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceuticals | Potential antimicrobial and anticancer activities; further studies needed for clinical applications. |
| Material Science | Use as a precursor for advanced materials; potential in catalysis due to metal complexation capabilities. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, electronic, and inferred properties of 2-[(2-bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one with analogous benzofuranone derivatives:
Key Observations:
Fluorine () offers stronger electronegativity, influencing dipole moments and solubility . Methyl groups (target compound, ) increase lipophilicity, which may improve blood-brain barrier penetration compared to hydroxylated analogs .
highlights π-π stacking in halogenated flavones, suggesting similar interactions may stabilize the target’s solid-state structure .
Biological Activity Inference: Halogenated benzofuranones (e.g., ) are frequently explored for antimicrobial or anti-inflammatory properties. The target’s bromine and methyl groups may synergize to enhance such activities compared to non-halogenated derivatives .
Synthetic Pathways :
- Analogous compounds (e.g., ) are synthesized via BF₃·OEt₂-mediated cyclization. The target compound likely follows similar routes, with additional steps to introduce the 4-methyl group .
Q & A
Q. What are the standard synthetic routes for 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one, and what purification methods are effective?
A common approach involves condensation reactions using Lewis acids like BF₃·OEt₂ to facilitate cyclization, followed by purification via column chromatography with hexane/methyl chloride/acetone gradients. For bromophenyl-containing heterocycles, intermediates such as 3,4′-dibromopropiophenone are often employed to introduce the bromophenyl moiety . Post-synthesis, recrystallization via slow evaporation from polar solvents (e.g., chloroform/acetone mixtures) is recommended for isolating high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR spectroscopy : Assignments of aromatic protons (δ 6.8–8.0 ppm) and carbonyl groups (δ ~178 ppm) are essential for verifying substituent positions .
- Single-crystal X-ray diffraction (SCXRD) : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Data collection at 296 K with R factors <0.05 ensures accuracy in bond lengths and angles .
- ORTEP-III : Graphical tools like ORTEP-3 visualize thermal ellipsoids and molecular geometry, aiding in validating π-conjugation and steric effects .
Advanced Research Questions
Q. How do π-π stacking interactions and hydrogen bonding influence the crystal packing of this compound?
SCXRD analysis reveals that molecules form ribbons stabilized by π-π interactions (inter-planar distances ~3.5–3.8 Å) along the [010] axis. Adjacent layers are connected via C–H⋯O hydrogen bonds (d ≈ 2.4 Å) involving the carbonyl oxygen, creating a 3D network. These interactions are critical for predicting solubility and stability in solid-state applications .
Q. What strategies mitigate challenges in obtaining high-quality single crystals for X-ray analysis?
- Solvent selection : Slow evaporation from mixed solvents (e.g., chloroform/acetone) reduces nucleation rates, favoring larger crystals.
- Temperature control : Maintaining a stable temperature (~296 K) minimizes thermal disorder.
- Data refinement : SHELXL’s twin refinement and absorption corrections improve data quality for twinned or low-symmetry crystals .
Q. How can computational methods predict supramolecular interactions and bioactivity of derivatives?
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites.
- Molecular docking : Screens derivatives against biological targets (e.g., enzymes) using binding affinity scores.
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br⋯H, O⋯H) to correlate crystal packing with physicochemical properties .
Data Contradictions and Resolution
- Synthetic yields : reports lower yields (~50%) for bromophenyl-triazole derivatives compared to (~70% for flavones). This discrepancy may arise from steric hindrance in triazole systems, necessitating optimized stoichiometry or alternative catalysts.
- Crystallographic R factors : Studies using SHELXL (R <0.05) show higher precision than earlier methods (R ~0.10), emphasizing the need for modern software in structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
